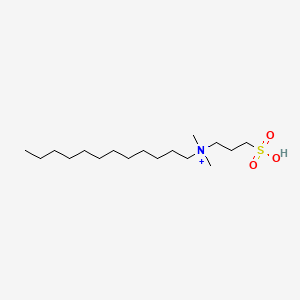
Dodecyldimethyl(3-sulfopropyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecyldimethyl(3-sulfopropyl)azanium typically involves the reaction of dodecylamine with 1,3-propanesultone. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the zwitterionic compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Dodecyldimethyl(3-sulfopropyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dodecyldimethyl(3-sulfopropyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in micellar catalysis.
Biology: Employed in protein solubilization and membrane protein studies due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, personal care products, and as an emulsifying agent.
作用機序
The mechanism of action of dodecyldimethyl(3-sulfopropyl)azanium is primarily based on its surfactant properties. The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules. This property is exploited in various applications, such as solubilizing hydrophobic drugs or proteins. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating their solubilization and stabilization .
類似化合物との比較
Similar Compounds
Lauryl sulfobetaine: Another zwitterionic surfactant with similar properties and applications.
Cocamidopropyl betaine: Commonly used in personal care products as a surfactant and foam booster.
Dodecyltrimethylammonium chloride: A cationic surfactant used in various industrial applications.
Uniqueness
Dodecyldimethyl(3-sulfopropyl)azanium stands out due to its zwitterionic nature, which provides it with unique solubilizing properties and compatibility with a wide range of pH conditions. This makes it particularly useful in applications where pH stability is crucial .
特性
分子式 |
C17H38NO3S+ |
|---|---|
分子量 |
336.6 g/mol |
IUPAC名 |
dodecyl-dimethyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3/p+1 |
InChIキー |
IZWSFJTYBVKZNK-UHFFFAOYSA-O |
正規SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


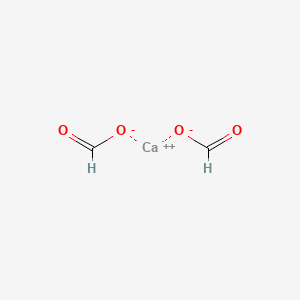

![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)


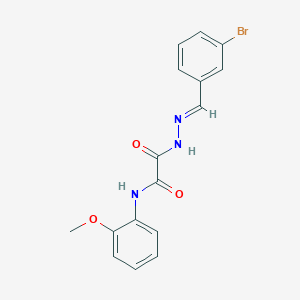

![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
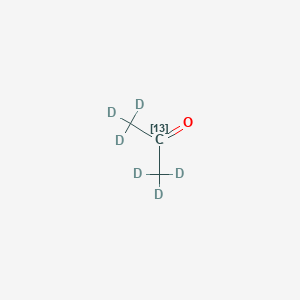
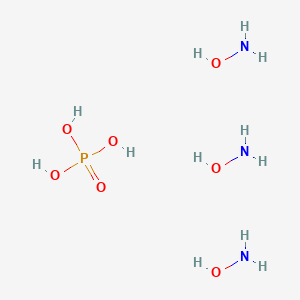
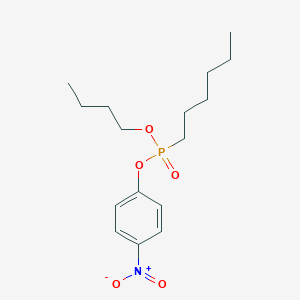
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)
